molecular formula C9H9IO3 B14078771 (2R)-2-(3-Iodophenoxy)propanoic acid CAS No. 10057-05-3

(2R)-2-(3-Iodophenoxy)propanoic acid

Cat. No.: B14078771
CAS No.: 10057-05-3
M. Wt: 292.07 g/mol
InChI Key: ZVSVOTPWXYCJTP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) is a chemical compound with the molecular formula C9H9IO3 It is a derivative of propanoic acid, where the hydrogen atom in the 2-position is replaced by a 3-iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) typically involves the reaction of 3-iodophenol with ®-2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ion from the propanoic acid derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.

    Substitution: The iodine atom in the 3-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can participate in hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-iodophenoxy)-, ®- (9CI)
  • Propanoic acid, 2-(3-bromophenoxy)-, ®- (9CI)
  • Propanoic acid, 2-(3-chlorophenoxy)-, ®- (9CI)

Uniqueness

Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

10057-05-3

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

(2R)-2-(3-iodophenoxy)propanoic acid

InChI

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

ZVSVOTPWXYCJTP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC(=CC=C1)I

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.